molecular formula C21H15FN2O3 B2668225 3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-55-6

3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2668225
CAS RN: 921889-55-6
M. Wt: 362.36
InChI Key: CDZIVQRCLJHHJT-UHFFFAOYSA-N
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Description

3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H15FN2O3 and its molecular weight is 362.36. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Fluorinated benzothiazoles, including those similar in structure to the compound , have been synthesized and evaluated for their cytotoxic properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in vitro against human breast cancer cell lines but inactive against prostate, nonmalignant breast, and colon cells. This suggests potential for the development of selective anticancer therapies (Hutchinson et al., 2001).

Imaging Agents for Alzheimer's Disease

Fluorinated benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. These probes have shown high affinity for β-amyloid aggregates and demonstrated significant potential for the detection of amyloid plaques in the living brain (Cui et al., 2012).

Asymmetric Synthesis

The compound's structural motif has been utilized in the development of asymmetric synthesis methods. For example, an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines has been reported to afford various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities. This highlights the compound's relevance in the field of synthetic organic chemistry, especially for the construction of complex chiral molecules (Li et al., 2019).

Drug Development

Research into compounds with similar structural features has also focused on developing new drugs. For instance, fluorine-18-labeled derivatives of specific antagonists have been synthesized for use as imaging agents in studying receptor distributions, indicating potential applications in drug development and diagnostic imaging (Lang et al., 1999).

Antimicrobial Activity

Studies have also explored the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine, demonstrating that the presence of a fluorine atom can significantly enhance antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

3-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O3/c1-24-17-7-2-3-8-19(17)27-18-10-9-15(12-16(18)21(24)26)23-20(25)13-5-4-6-14(22)11-13/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZIVQRCLJHHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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